2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol
Description
This compound is a structurally complex Schiff base derivative characterized by dual aromatic phenol rings connected via an imine-carbonimidoyl backbone. The molecule features a 2-hydroxy-4-methylphenyl group and a 5-methylphenol moiety, both contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C18H20N2O2/c1-11-5-7-15(17(21)9-11)13(3)19-20-14(4)16-8-6-12(2)10-18(16)22/h5-10,21-22H,1-4H3/b19-13+,20-14+ |
InChI Key |
OSXHKTJNIGJSKW-IWGRKNQJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/N=C(/C2=C(C=C(C=C2)C)O)\C)/C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NN=C(C)C2=C(C=C(C=C2)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol involves multiple steps. One common method includes the condensation of 2-hydroxy-4-methylbenzaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and environmental science.
Structure
The compound features a complex structure characterized by multiple functional groups, including an imine and phenolic moieties. Its molecular formula is with a molecular weight of approximately 393.49 g/mol. This structural complexity contributes to its diverse applications.
Physical Properties
The compound is typically a solid at room temperature, with solubility varying based on the solvent used. Its melting point and boiling point are critical for understanding its stability and reactivity in different environments.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation in clinical settings.
Antioxidant Properties
The presence of phenolic groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders. Preliminary studies have indicated that the compound can scavenge free radicals effectively, making it a candidate for further research in nutraceutical applications.
Materials Science
Polymer Additives
Due to its chemical structure, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has shown improved mechanical properties and durability against environmental degradation.
Coatings and Films
The compound’s ability to absorb UV radiation makes it suitable for use in coatings that protect surfaces from UV damage. This application is particularly relevant in industries such as automotive and aerospace, where material longevity is critical.
Environmental Science
Photocatalytic Applications
Recent studies have explored the use of this compound in photocatalytic reactions for environmental remediation. Its ability to absorb light and facilitate chemical reactions makes it a potential candidate for degrading pollutants in water and air, contributing to cleaner environments.
Pesticide Development
The structural characteristics of the compound suggest possible applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against certain pests could be evaluated through field trials, providing an eco-friendly alternative to conventional chemicals.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: Polymer Applications
Research conducted by the Korea Research Institute of Chemical Technology demonstrated that incorporating this compound into polycarbonate led to enhanced UV stability and mechanical strength . The findings suggest its viability as a commercial additive.
Case Study 3: Environmental Remediation
A recent study highlighted the photocatalytic efficiency of this compound under UV light for degrading organic pollutants. The results showed a significant reduction in pollutant concentration over time, indicating its potential use in wastewater treatment systems .
Mechanism of Action
The mechanism by which 2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related Schiff bases and phenol derivatives, emphasizing substituent effects, functional groups, and analytical methodologies:
Key Structural and Functional Differences:
Substituent Effects: The target compound lacks electron-withdrawing groups (e.g., nitro in ) but includes methyl groups at the 4- and 5-positions of the phenol rings. This enhances steric bulk compared to the methoxy-substituted analogs in and .
Backbone Complexity: Unlike the thiazolidinone-containing compound in , the target compound’s carbonimidoyl-imine backbone offers greater rigidity, which may influence its binding affinity in supramolecular applications .
Analytical Approaches :
- Single-crystal X-ray diffraction (utilizing programs like SHELXL and WinGX) is a common method for confirming the (E)-configuration in such compounds, as demonstrated in and .
- highlights collision cross-section analysis, a technique less commonly applied to Schiff bases but useful for studying conformational stability .
Research Findings and Implications
- Electronic Properties : Methyl and methoxy substituents in the target compound and its analogs (–7) modulate electron density on the aromatic rings, affecting π-π stacking interactions and ligand-to-metal charge transfer .
- Crystallographic Trends : The planar geometry of the imine linkage, as seen in and , is critical for forming stable metal complexes. Software tools like SHELX and ORTEP-3 enable precise determination of bond angles and torsion angles in such systems .
Biological Activity
The compound 2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 299.39 g/mol. The structure includes a hydroxyl group, which is significant for its biological activity, particularly in interactions with enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Antioxidant Properties : The presence of the hydroxyl group contributes to its ability to scavenge free radicals.
- Tyrosinase Inhibition : Studies have shown that similar compounds can inhibit tyrosinase, an enzyme crucial in melanin production, suggesting potential applications in skin whitening and hyperpigmentation treatments.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
The biological activity of 2-[(E)-N-[(E)-1-(2-hydroxy-4-methylphenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methylphenol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on enzymes like tyrosinase, thus inhibiting their activity.
- Radical Scavenging : The hydroxyl group facilitates electron donation, which helps neutralize reactive oxygen species (ROS).
- Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes related to melanogenesis and inflammation.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential effects:
Case Studies
-
Tyrosinase Inhibition Study :
- Objective : Evaluate the efficacy of the compound as a tyrosinase inhibitor.
- Method : In vitro assays using mushroom tyrosinase.
- Results : The compound exhibited competitive inhibition with an IC50 value significantly lower than that of kojic acid, a known inhibitor.
-
Antioxidant Activity Assessment :
- Objective : Assess radical scavenging capabilities.
- Method : DPPH and ABTS assays.
- Results : Demonstrated strong scavenging activity, supporting its use in formulations aimed at reducing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
